2-Méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiazole

Vue d'ensemble

Description

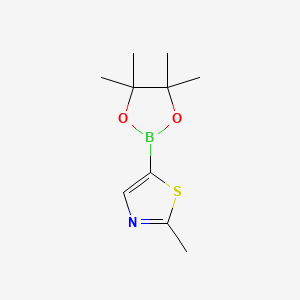

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an organoboron compound that features a thiazole ring substituted with a boronic ester group

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 2-Méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiazole », en mettant l’accent sur six applications uniques :

Synthèse de polymères

Ce composé est utilisé dans la synthèse de nouveaux copolymères qui combinent des unités de benzothiadiazole et d’arènes riches en électrons. Ces copolymères présentent des propriétés optiques et électrochimiques uniques qui sont précieuses pour la recherche en science des matériaux avancés .

Traitement du cancer

Les composés ayant une structure dioxaborolane sont largement utilisés dans la capture neutronique par le bore (BNCT). La BNCT est un type de radiothérapie qui cible les cellules cancéreuses plus précisément que les méthodes traditionnelles .

Systèmes d’administration de médicaments

La stabilité des acides arylboroniques à l’eau et à l’air les rend appropriés pour une utilisation dans les polymères de transport de médicaments à rétroaction. Ces polymères peuvent être conçus pour libérer des agents thérapeutiques en réponse à des déclencheurs physiologiques spécifiques .

Intermédiaires de synthèse organique

Les groupes borate et sulfonamide du composé en font un intermédiaire polyvalent en synthèse organique. Il peut être utilisé dans les réactions de substitution nucléophile et d’amidation pour créer une variété de molécules organiques .

Mécanisme D'action

Biochemical Pathways

Boronic acid derivatives are often used in the synthesis of pharmaceuticals and as reagents in chemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids is known to be pH-dependent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the borylation of a thiazole derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromothiazole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

- Reduction

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Activité Biologique

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C10H16BNO2S

- CAS Number : 1218791-01-5

- Molecular Weight : 219.09 g/mol

The presence of the boron atom in its structure contributes to its unique reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in cellular signaling pathways. For instance, it may interact with kinases and phosphatases that are critical in cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines. This is evidenced by studies showing decreased viability in treated cells compared to controls.

Anticancer Activity

A study conducted on the effects of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole on breast cancer cell lines demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Induction of apoptosis |

| MCF10A (non-cancer) | 2.500 | Minimal effect on normal cells |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Antimicrobial Activity

In vitro studies have reported the compound's effectiveness against multidrug-resistant Staphylococcus aureus:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 8 |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments indicate moderate oral bioavailability with a half-life suitable for therapeutic applications. Safety profiles from animal studies suggest acceptable toxicity levels at high doses.

Propriétés

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S/c1-7-12-6-8(15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMZPGMBRRZCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671308 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-01-5 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.